N-Deshydroxy Ciclopirox-d11

Description

Properties

IUPAC Name |

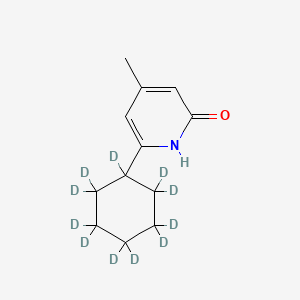

4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)/i2D2,3D2,4D2,5D2,6D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGUFDUEIADEJP-WOHCQCBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2)C)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Deshydroxy Ciclopirox-d11 involves the incorporation of deuterium atoms into the cyclohexyl ring of N-Deshydroxy Ciclopirox. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods often involve the use of specialized equipment and reagents to ensure the high purity and isotopic labeling of the compound.

Chemical Reactions Analysis

N-Deshydroxy Ciclopirox-d11 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Deshydroxy Ciclopirox-d11 is widely used in scientific research, including:

Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of compounds.

Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Mechanism of Action

The mechanism of action of N-Deshydroxy Ciclopirox-d11 is not well-documented. as an analogue of Ciclopirox, it may exhibit similar properties. Ciclopirox acts by chelating polyvalent metal cations, such as iron and aluminum, which are essential cofactors for various enzymes. This chelation disrupts the normal function of these enzymes, leading to antifungal and antibacterial effects .

Comparison with Similar Compounds

Comparison with Ciclopirox and Ciclopirox-d11

Structural and Functional Differences

- Ciclopirox : A hydroxypyridone antifungal that inhibits fungal growth by chelating metal ions (e.g., Fe³⁺), disrupting ergosterol synthesis and membrane integrity.

- Ciclopirox-d11 : The deuterated form enhances stability and solubility, making it suitable for tracer studies. Its mechanism remains identical to Ciclopirox but offers advantages in metabolic profiling .

- However, deuterium incorporation could improve metabolic resistance, prolonging its half-life in biological systems.

Pharmacokinetic and Physicochemical Properties

| Parameter | Ciclopirox | Ciclopirox-d11 | N-Deshydroxy Ciclopirox-d11 (Hypothetical) |

|---|---|---|---|

| Solubility | Moderate in water | Enhanced (due to Na⁺ salt) | Likely reduced (hydrophobic modification) |

| Stability | Light-sensitive | High (deuterium) | Moderate (deuterium vs. deshydroxy trade-off) |

| Antifungal Efficacy | IC₅₀: 0.5–2 µg/mL | Similar to parent | Reduced (loss of hydroxyl-mediated chelation) |

| Metabolic Half-life | ~2–3 hours | Extended (~4–6 hours) | Potentially further extended (deuterium) |

Note: Data for Ciclopirox-d11 sourced from Santa Cruz Biotechnology ; this compound properties inferred from structural analogs.

Comparison with Other Antifungal Agents

This compound belongs to the hydroxypyridone class but differs from azoles (e.g., Fluconazole) and polyenes (e.g., Amphotericin B) in mechanism. Key distinctions include:

- Azoles: Inhibit lanosterol 14α-demethylase, blocking ergosterol synthesis. Ciclopirox analogs act earlier in the pathway via metal chelation.

- Polyenes : Bind directly to ergosterol, causing membrane leakage. Ciclopirox derivatives are less cytotoxic but have a narrower spectrum.

Biological Activity

N-Deshydroxy Ciclopirox-d11 is a deuterated derivative of ciclopirox, a synthetic antifungal agent widely used in dermatological treatments. This compound has garnered attention for its potential biological activities, particularly in antifungal and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative analyses with related compounds.

| Property | Value |

|---|---|

| CAS Number | 1329835-51-9 |

| Molecular Formula | C₁₂H₆D₁₁NO |

| Molecular Weight | 202.34 g/mol |

| SMILES | CC(C=C(C1([2H])C([2H])... |

| IUPAC Name | 6-(cyclohexyl-d11)-4-methylpyridin-2(1H)-one |

This compound is characterized by its stable isotopic labeling, which enhances its utility in pharmacokinetic studies and metabolic profiling.

The biological activity of this compound is closely related to that of ciclopirox. The mechanisms through which ciclopirox exerts its antifungal properties include:

- Inhibition of Enzymatic Activity : Ciclopirox disrupts the function of catalase and peroxidase enzymes in fungal cells, leading to oxidative stress and cell death .

- Disruption of Cellular Processes : Studies indicate that ciclopirox interferes with DNA repair mechanisms and cell division processes, particularly affecting mitotic spindle structures .

- Membrane Interaction : The compound is known to inhibit the Na⁺/K⁺ ATPase system, affecting ion transport across cellular membranes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with its parent compound, ciclopirox, and other antifungal agents.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research involving ciclopirox provides insight into its potential:

- A study by Niewerth et al. (2003) examined the impact of ciclopirox on Candida albicans gene expression related to virulence factors. The findings suggested that ciclopirox could alter the expression patterns associated with drug resistance and iron metabolism .

- Leem et al. (2003) explored the mechanisms of action in Saccharomyces cerevisiae mutants treated with ciclopirox, providing evidence for its role in disrupting essential cellular functions .

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound?

- Methodological Answer : Apply Bayesian statistics to refine QSAR models using experimental data. Validate outliers via isotopic substitution studies (e.g., replacing deuterium with tritium) to isolate electronic vs. steric effects. Cross-reference with crystallographic data (if available) to resolve binding mode ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.